molecular formula C19H17N5O4S B11707285 N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B11707285
M. Wt: 411.4 g/mol
InChI Key: UNZBPKBMXBIZDM-RGVLZGJSSA-N
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Description

N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE is a complex organic compound that features a 1,3,4-thiadiazole ring, a hydrazinecarbonyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE typically involves the condensation of 4-hydroxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate then reacts with 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol under basic conditions to yield the final product. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of hydrochloric acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide
  • N-({N’-[(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Uniqueness

N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific electronic properties and potential biological activities.

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[5-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H17N5O4S/c1-28-15-8-4-13(5-9-15)18(27)21-19-24-23-17(29-19)10-16(26)22-20-11-12-2-6-14(25)7-3-12/h2-9,11,25H,10H2,1H3,(H,22,26)(H,21,24,27)/b20-11+

InChI Key

UNZBPKBMXBIZDM-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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